molecular formula C10H8ClF3O2 B6360755 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester CAS No. 95299-15-3

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester

Cat. No. B6360755
CAS RN: 95299-15-3
M. Wt: 252.62 g/mol
InChI Key: PJDHDVYMDMJIBB-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester, also known as 2-chloro-5-trifluoromethylphenylacetic acid methyl ester, is a small organic compound with a molecular formula of C9H8ClF3O2. It is an ester of 2-chloro-5-trifluoromethylphenylacetic acid, and is used as a reagent in various chemical reactions. It is a colorless, volatile, and flammable liquid with a boiling point of 101°C and a melting point of -46°C. It is soluble in most organic solvents, including methanol, ethanol, and acetone.

Mechanism of Action

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester is an ester of 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl esterrifluoromethylphenylacetic acid. It can undergo a variety of reactions, including nucleophilic substitution, ester hydrolysis, and hydrolysis of the ester functional group. In addition, it can undergo a reaction with a base to form a salt, and can be used in the synthesis of peptides, peptidomimetics, and other small molecules.
Biochemical and Physiological Effects
2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester has not been studied for its biochemical or physiological effects in humans or animals. Due to its structural similarity to other compounds, such as 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl esterrifluoromethylphenylacetic acid, it is likely to have similar effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester has several advantages when used in laboratory experiments. It is a volatile and flammable liquid, which makes it easy to handle and store. It is also soluble in most organic solvents, which makes it easy to use in reactions. However, it is also toxic and should be handled with care.

Future Directions

The potential future applications of 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester are numerous. It could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. It could also be used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, it could be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, it could be used in the synthesis of new catalysts for various chemical reactions.

Synthesis Methods

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester can be synthesized using a variety of methods. One method involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl esterrifluoromethylphenylacetic acid with methyl iodide in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl esterrifluoromethylphenylacetic acid with methyl magnesium bromide in the presence of a base, such as potassium hydroxide.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester has many applications in scientific research. It is used as a reagent in organic synthesis and has been used to synthesize various organic compounds, such as esters, amides, and sulfonamides. It is also used in the synthesis of peptides, peptidomimetics, and other small molecules. In addition, it has been used in the synthesis of pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)5-6-4-7(10(12,13)14)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDHDVYMDMJIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231563
Record name Methyl 2-chloro-5-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester

CAS RN

95299-15-3
Record name Methyl 2-chloro-5-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95299-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-5-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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